REACTION_CXSMILES
|
C([Li:5])CCC.[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si:9]([CH3:12])([CH3:11])[CH3:10].CN(C)P(N(C)C)(N(C)C)=O.C(OC1C=CC(CBr)=CC=1)C1C=CC=CC=1>O1CCCC1.[Cl-].[NH4+]>[CH3:6][Si:7]([CH3:14])([CH3:13])[N-:8][Si:9]([CH3:12])([CH3:11])[CH3:10].[Li+:5] |f:5.6,7.8|
|
Name
|
|
Quantity
|
5.5 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
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Name
|
N-benzylidine-2-aminocrotonic acid methyl ester
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.385 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for one hour at -70° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for two hours at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether
|
Type
|
WASH
|
Details
|
The combined organic portions were washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue upon removal of solvent
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 5 ml of methylene chloride
|
Type
|
WASH
|
Details
|
7736, previously washed with 6 N hydrochloric acid, water to neutrality, saturated disodium EDTA solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
0.3 N hydrochloric acid and dried in air for 72 hours
|
Duration
|
72 h
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
WASH
|
Details
|
The last solvent mixture brought about elution of 1.206 g of benzyloxy-α-vinyltyrosine methyl ester
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |